molecular formula C20H21NO3S B2719438 N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbenzamide CAS No. 863445-94-7

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbenzamide

Cat. No.: B2719438
CAS No.: 863445-94-7
M. Wt: 355.45
InChI Key: WTGMCLDMFHHWML-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a benzamide core linked to a 3,5-dimethylphenyl group and a dihydrothiophene-1,1-dioxide moiety, suggests potential as a key intermediate or a bioactive scaffold. For instance, research into structurally related compounds, such as N-pyridinylthiophene carboxamides, has demonstrated their potential as prodrugs that are metabolized by enzymes in the NAD salvage pathway (like NAMPT and NMNAT1) to form active metabolites that inhibit targets such as inosine monophosphate dehydrogenase (IMPDH), showing promise in models of nervous system cancers . Similar compounds are also being explored in the field of targeted protein degradation to develop novel therapeutic agents for oncology and other disease areas . Researchers are investigating this compound to elucidate its precise mechanism of action, its interactions with specific enzymatic targets, and its overall functional role in biological systems.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14-5-4-6-17(10-14)20(22)21(18-7-8-25(23,24)13-18)19-11-15(2)9-16(3)12-19/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGMCLDMFHHWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1\lambda6-thiophen-3-yl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity based on available research findings and data.

Chemical and Physical Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H21N2O4S
Molecular Weight 371.45 g/mol
LogP 3.2402
Polar Surface Area 50.923 Ų
Hydrogen Bond Acceptors 7

The biological activity of N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1\lambda6-thiophen-3-yl)-3-methylbenzamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.
  • Interference with Protein Interactions : It may disrupt protein-protein interactions essential for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity
    • In vitro studies have demonstrated that N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1\lambda6-thiophen-3-yl)-3-methylbenzamide can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    • A study reported significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against several bacterial strains. Results indicated moderate antibacterial effects, suggesting potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects
    • Preliminary assays indicate that N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1\lambda6-thiophen-3-yl)-3-methylbenzamide may reduce inflammatory markers in vitro, hinting at its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Anticancer Activity : A recent publication highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways .
  • Antimicrobial Evaluation : A comparative study showed that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Data Table: Comparative Overview of Analogs

Compound Name Core Structure Key Substituents Biological Activity Key Reference
N-(3,5-Dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide Benzamide 3,5-Dimethylphenyl; thiophen-dioxo Not reported N/A
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-carboxamide 3,5-Dimethylphenyl; hydroxyl PET inhibition (IC₅₀ 10µM)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl Catalytic applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-3-methylbenzamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving amide bond formation. Key steps include:

  • Use of benzoylisothiocyanate derivatives in 1,4-dioxane under room-temperature conditions for nucleophilic substitutions .
  • Optimization of reaction time (e.g., overnight stirring) and workup with ice/water to precipitate products .
  • Purification via column chromatography (e.g., silica gel) or recrystallization from solvents like ethyl acetate/petroleum ether .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments, particularly for the dimethylphenyl and thiophene-dioxo moieties .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and sulfonyl (S=O) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Solvent selection (e.g., acetonitrile or 1,4-dioxane) to enhance solubility and reaction kinetics .
  • Use of catalysts like potassium carbonate to facilitate deprotonation in amide bond formation .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to minimize side products .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during validation?

  • Methodological Answer :

  • Employ the SHELX suite (e.g., SHELXL for refinement) to address twinning or high-resolution data discrepancies .
  • Validate hydrogen bonding and sulfonyl group geometry using anisotropic displacement parameters .
  • Cross-reference with spectroscopic data (e.g., NMR) to confirm molecular conformation .

Q. What computational strategies predict the compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). Focus on the thiophene-dioxo moiety’s electrostatic potential .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups on phenyl rings) with activity trends from analogous benzamide derivatives .

Q. How does the thiophene-dioxo moiety influence electronic properties?

  • Methodological Answer :

  • X-Ray Crystallography : Analyze bond lengths and angles to assess conjugation between the sulfonyl group and aromatic systems .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

Q. What experimental designs validate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using dose-response curves and IC₅₀ calculations. Compare with structurally related compounds .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to biological targets .

Data Analysis & Validation

Q. How should researchers address conflicting bioactivity data across studies?

  • Methodological Answer :

  • Perform meta-analysis to identify methodological variables (e.g., assay conditions, cell lines) that contribute to discrepancies .
  • Validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What metrics ensure robustness in hybrid computational-experimental studies?

  • Methodological Answer :

  • Compare computational predictions (e.g., docking scores) with experimental IC₅₀ values using Pearson correlation coefficients .
  • Apply triangulation by combining NMR, crystallography, and computational data to confirm structural hypotheses .

Tables for Key Data

Analytical Technique Key Parameters Application
X-Ray CrystallographyR-factor < 0.05, anisotropic refinementConfirms sulfonyl group geometry
¹H NMRδ 2.2–2.5 ppm (methyl groups)Validates substituent integration
HRMSm/z 450.12 (M+H⁺)Confirms molecular ion
Synthetic Parameter Optimal Condition Impact on Yield
Solvent1,4-DioxaneEnhances reaction homogeneity
CatalystK₂CO₃Accelerates amide bond formation
Reaction Time12–16 hoursMinimizes byproduct formation

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